molecular formula C20H21N5OS B5558858 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane

1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane

Cat. No. B5558858
M. Wt: 379.5 g/mol
InChI Key: TWFXNJRXVOAIIP-UHFFFAOYSA-N
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Description

"1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane" likely represents a synthetic compound with potential biological activity, given its structural components. Compounds with thiazole and pyrimidinyl groups are often explored for their pharmacological properties, as evidenced by studies on similar compounds that demonstrate a range of biological activities, including antidepressant, anticonvulsant, and anxiolytic effects (Qing‐Hao Jin et al., 2019).

Synthesis Analysis

The synthesis of complex molecules like "1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane" involves multiple steps, including the formation of thiazole and pyrimidinyl moieties. Studies on similar compounds often utilize stepwise synthetic approaches to introduce the desired functional groups and achieve high specificity and yield. For instance, the synthesis of benzo[d]thiazol derivatives involves specific reactions tailored to introduce various substituents at precise locations on the core structure, influencing their pharmacological profiles (Qing‐Hao Jin et al., 2019).

Scientific Research Applications

Heterocyclic Compound Synthesis and Characterization

Research on compounds structurally related to "1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane" often focuses on the synthesis and characterization of heterocyclic compounds, which are crucial in medicinal chemistry and materials science. For instance, studies have elaborated methods for synthesizing novel 1,3-disubstituted 1H-diazirine derivatives, showcasing the potential of such compounds in the development of new fungicides (Eliazyan et al., 2011). Another study presented a synthesis route for 1,4-diazepanes, emphasizing the importance of heterocyclic rings in chemical synthesis (Ramírez-Montes et al., 2012).

Coordination Chemistry and Catalysis

Compounds with diazepane backbones are studied for their potential in coordination chemistry and as catalysts in organic reactions. A significant amount of research is dedicated to exploring the catalytic properties of manganese(II) and nickel(II) complexes involving diazepane ligands. These complexes have been investigated for their effectiveness in olefin epoxidation, a reaction of considerable importance in industrial chemistry (Sankaralingam et al., 2014). Another study focuses on the novel nickel(ii) complexes of sterically modified linear N4 ligands, examining the effect of ligand stereoelectronic factors on nickel(ii) spin-state and catalytic alkane hydroxylation (Sankaralingam et al., 2017).

Novel Synthetic Pathways

Research also explores innovative synthetic pathways involving diazepane and related heterocyclic systems. For example, the Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution has been utilized to synthesize 1-sulfonyl 1,4-diazepan-5-ones, demonstrating a convergent approach to generating complex molecular architectures (Banfi et al., 2007). This highlights the versatility and utility of diazepane derivatives in organic synthesis.

properties

IUPAC Name

(2-benzyl-1,3-thiazol-4-yl)-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c26-19(17-15-27-18(23-17)14-16-6-2-1-3-7-16)24-10-5-11-25(13-12-24)20-21-8-4-9-22-20/h1-4,6-9,15H,5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFXNJRXVOAIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CSC(=N2)CC3=CC=CC=C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane

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